molecular formula C6H6N4 B187784 2-Amino-4-cyano-6-methylpyrimidine CAS No. 64376-14-3

2-Amino-4-cyano-6-methylpyrimidine

Cat. No. B187784
CAS RN: 64376-14-3
M. Wt: 134.14 g/mol
InChI Key: YXSNOFWJDHHMPD-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-6-methylpyrimidine is a chemical compound with the empirical formula C6H6N4. Its molecular weight is 134.14 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-cyano-6-methylpyrimidine is represented by the SMILES string Cc1cc(nc(N)n1)C#N . This indicates that the compound has a pyrimidine ring with an amino group, a cyano group, and a methyl group attached to it.

Scientific Research Applications

Dimroth Rearrangement Studies

2-Amino-4-cyano-6-methylpyrimidine has been studied in the context of the Dimroth rearrangement, a chemical reaction involving the rearrangement of pyrimidine derivatives. Brown and Paddon-Row (1967) focused on the rearrangement of 1,2-dihydro-2-imino-1,4-dimethylpyrimidines, a process closely related to the chemical behavior of 2-Amino-4-cyano-6-methylpyrimidine (Brown & Paddon-Row, 1967).

Synthesis of Vitamin B1 Intermediates

Lei Zhao et al. (2012) developed scalable syntheses for 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, involving 2-Amino-4-cyano-6-methylpyrimidine (Zhao, Ma, & Chen, 2012).

Crystal Structure Analysis

In 2021, Ali et al. studied the synthesis, single-crystal exploration, and theoretical insights of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing valuable insights into the crystal structures of compounds related to 2-Amino-4-cyano-6-methylpyrimidine (Ali et al., 2021).

Vibrational and Electronic Spectral Study

Faizan et al. (2017) conducted an anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6–methylpyrimidine, which is closely related to the compound . This research offers insights into the vibrational spectra and electronic properties (Faizan et al., 2017).

Fungicidal Activity Research

A study by Erkin et al. (2016) on aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives highlighted their pathways of synthesis and fungicidal activity, which can be informative in understanding the biological activities of related pyrimidine derivatives (Erkin et al., 2016).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-amino-6-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-5(3-7)10-6(8)9-4/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNOFWJDHHMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355951
Record name 2-amino-4-cyano-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyano-6-methylpyrimidine

CAS RN

64376-14-3
Record name 2-amino-4-cyano-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Huth, C Park, AM Petros, AR Kunzer… - Chemical biology & …, 2007 - Wiley Online Library
… two recrystallizations of the crude material (EtOAc) gave 2-amino-4-cyano-6-methylpyrimidine (8.63 g, 77%). 2-Amino-4-cyano-6-methylpyrimidine (8.62 g, 64.3 mmol) was dissolved in …
Number of citations: 144 onlinelibrary.wiley.com
WK Thompson - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Short and Thompson4 found an unexplained absorption near 3400 cm.-l for some aminopyrimidines. This may be due to an amino-hydrogen atom remaining unbonded in the solid. …
Number of citations: 13 pubs.rsc.org

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